The compound 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N,N-diethylacetamide is a complex organic molecule with significant pharmacological potential. It is classified as a selective antagonist of the transient receptor potential cation channel A1 (TRPA1), which is implicated in various pain and inflammatory pathways. This compound has garnered attention for its therapeutic applications, particularly in managing neuropathic pain and inflammation.
This compound can be sourced from several chemical suppliers and is documented in various chemical databases. Its unique structure allows it to interact with specific biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
The synthesis of 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N,N-diethylacetamide typically involves multi-step organic reactions. The key methods include:
Technical details regarding the reaction conditions (temperature, solvent choice, and reaction time) are critical for optimizing yield and purity.
The molecular formula of the compound is , with a molecular weight of approximately 355.39 g/mol.
The structure features:
The compound participates in several chemical reactions relevant to its function as a TRPA1 antagonist:
Technical details regarding these reactions can be elucidated through studies involving kinetic assays and binding affinity measurements.
The mechanism of action of 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N,N-diethylacetamide primarily involves:
Data from experimental studies indicate effective inhibition at micromolar concentrations.
These properties are essential for understanding the behavior of the compound in biological systems and its formulation into therapeutic agents.
The primary applications of 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N,N-diethylacetamide include:
CAS No.: 21900-52-7
CAS No.:
CAS No.: 2514-52-5